alpha-apo-Oxytetracycline

説明

Beta-Apooxytetracycline: is a degradation product of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is known for its greater toxicity compared to the parent compound and has been studied for its effects on liver and kidney tissues .

準備方法

Synthetic Routes and Reaction Conditions: : Beta-Apooxytetracycline can be synthesized through the degradation of oxytetracycline under specific conditions. The process involves the hydrolysis of oxytetracycline, leading to the formation of alpha-apo-Oxytetracycline .

Industrial Production Methods: : The industrial production of this compound is typically carried out by controlled degradation of oxytetracycline. This process ensures the formation of the desired compound with high purity and yield .

化学反応の分析

Hydrolysis

Hydrolysis is a primary reaction pathway for oxytetracycline that leads to the formation of alpha-apo-oxytetracycline. The rate and extent of hydrolysis can vary significantly depending on pH levels:

-

Acidic Conditions (pH 3.09) : High concentrations of this compound (>5 µM) are detected.

-

Neutral Conditions (pH 6.91) : Very low concentrations (<0.2 µM) are observed.

-

Basic Conditions (pH 9.06 and 10.54) : Similar to acidic conditions, higher concentrations (>5 µM) are found.

This indicates that both acidic and basic environments favor the formation of this compound, while neutral conditions do not promote its generation effectively .

Photolysis

Photolytic degradation also contributes to the transformation of oxytetracycline into this compound. Under light exposure, oxytetracycline can break down into several products, including this compound, which retains some antimicrobial activity .

Thermal Degradation

Thermal treatments applied to food products containing oxytetracycline lead to the formation of degradation products, including this compound. Studies have shown that cooking methods such as boiling or microwaving can reduce the concentration of oxytetracycline while increasing the levels of its degradation products in muscle tissues .

Toxicological Studies

Research has indicated that this compound exhibits greater toxicity than oxytetracycline itself. In animal studies, it has been shown to cause significant alterations in blood parameters and liver function:

-

Body Weight : No significant differences were noted in body weight between control groups and those treated with this compound.

-

Hematological Changes : Treated rats exhibited decreased red blood cell counts and increased white blood cell counts, indicating potential hematotoxic effects.

These findings suggest that while this compound retains some antimicrobial properties, it poses risks to animal health due to its toxic effects on liver and kidney functions .

High Performance Liquid Chromatography (HPLC)

HPLC is commonly used for the analysis of this compound in various matrices:

| Compound | Regression Equation | Correlation Coefficient (R) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| Oxytetracycline | Y = 121.68X - 4.41 | 0.999 | 12 ng g | 38 ng g |

| This compound | Y = 238.99X - 1.50 | 0.9984 | 14 ng g | 47 ng g |

| Beta-Apo-Oxytetracycline | Y = 303.81X - 5.24 | 0.998 | 16 ng g | 53 ng g |

This table summarizes the analytical performance for detecting various tetracycline compounds, highlighting the sensitivity of methods employed for quantifying this compound in environmental samples .

Enzyme-linked Immunosorbent Assay (ELISA)

ELISA has also been evaluated for cross-reactivity with tetracycline metabolites:

-

This compound showed some cross-reactivity at high concentrations but was generally less reactive compared to other metabolites like 4-epi-oxytetracycline.

This underscores the importance of using multiple analytical techniques for accurate quantification and assessment of tetracyclines and their degradation products in various environments .

科学的研究の応用

Microbiological Applications

Alpha-apo-Oxytetracycline is primarily studied for its role in microbiological research, particularly concerning antibiotic resistance and microbial degradation.

- Antibiotic Resistance Studies : As a degradation product of oxytetracycline, this compound is investigated for its potential to contribute to antibiotic resistance mechanisms in bacteria. Research has shown that it may exhibit greater toxicity compared to oxytetracycline, raising concerns about its environmental impact and implications for bacterial adaptation .

- Microbial Degradation : Studies have focused on the microbial degradation pathways of oxytetracycline and its derivatives, including this compound. For instance, investigations into the fate of tetracyclines in river water revealed that microbial communities can degrade these compounds under specific conditions, thus influencing their persistence in aquatic environments .

Environmental Science

The environmental behavior of this compound is crucial for understanding the ecological consequences of antibiotic use in agriculture and aquaculture.

- Soil and Water Contamination : Research has highlighted the degradation pathways of oxytetracycline and its metabolites in soil and water systems. The presence of this compound in manure and its subsequent effects on soil bacteria are significant areas of study, as they inform about the potential for environmental contamination and the development of resistant bacterial strains .

- Photodegradation Studies : this compound is also examined under photodegradation processes. Tetracyclines are known to undergo photolysis, leading to various degradation products that can impact microbial communities in sludge and soil environments .

Toxicological Research

The toxicological profile of this compound is an essential aspect of its application in pharmacological studies.

- Toxic Effects on Mammals : Experimental studies involving rats have demonstrated that exposure to this compound can lead to toxic effects on liver and kidney tissues. These findings emphasize the need for careful consideration of this compound's safety profile when assessing the risks associated with antibiotic residues in food products .

- Comparison with Parent Compound : The toxicity levels of this compound compared to oxytetracycline are critical for understanding their respective impacts on health. While both compounds are linked to adverse effects, this compound's greater toxicity warrants further investigation into its pharmacokinetics and long-term effects .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for the quantification of tetracyclines.

作用機序

Beta-Apooxytetracycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and leads to the inhibition of bacterial cell growth .

類似化合物との比較

Similar Compounds: : Similar compounds to alpha-apo-Oxytetracycline include oxytetracycline, this compound, and 4-epi-oxytetracycline .

Uniqueness: : Beta-Apooxytetracycline is unique due to its greater toxicity compared to oxytetracycline and its specific degradation pathway. This uniqueness makes it an important compound for studying the effects of antibiotic degradation products .

生物活性

Alpha-apo-oxytetracycline (α-AOTC), a derivative of oxytetracycline (OTC), has gained attention for its biological activities, particularly in the context of its antimicrobial properties and metabolic pathways. This article provides a comprehensive overview of the biological activity of α-AOTC, including its mechanism of action, biochemical properties, pharmacokinetics, and relevant case studies.

Target and Mode of Action

α-AOTC primarily targets the 30S ribosomal subunit of bacterial cells. By binding to this subunit, it inhibits protein synthesis, a critical process for bacterial growth and replication. Specifically, α-AOTC prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the translation process necessary for protein production.

Cellular Effects

The inhibition of protein synthesis by α-AOTC leads to significant cellular effects in bacteria. These include:

- Inhibition of cell growth and division: Disruption of protein synthesis results in stunted growth and eventual cell death.

- Altered cellular metabolism: The compound interferes with various metabolic pathways, impacting gene expression and cellular signaling .

- Mitochondrial effects: Due to the similarity between bacterial ribosomes and mitochondrial ribosomes, α-AOTC may also affect mitochondrial protein synthesis, potentially leading to toxicity in higher organisms.

Pharmacokinetics

Absorption and Distribution

α-AOTC exhibits poor absorption when administered with food, characteristic of tetracycline antibiotics. Its pharmacokinetic profile indicates that it is metabolized primarily in the liver through hydroxylation and conjugation reactions. The compound is distributed throughout tissues via passive diffusion and active transport mechanisms .

Toxicity Studies

In animal models, particularly studies involving rats, α-AOTC has shown varying effects based on dosage. At therapeutic doses (10 mg/kg body weight/day), it effectively inhibits bacterial infections without significant toxicity. However, higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity .

Study on Cross-Reactivity

A study evaluating the cross-reactivity of α-AOTC with oxytetracycline ELISA antibodies found that while α-AOTC showed minimal cross-reactivity at lower concentrations, it exhibited 65% inhibition at very high concentrations (10,000 ng/mL). This suggests that while α-AOTC can be detected in assays designed for oxytetracycline, its presence may not be accurately quantified at typical environmental levels .

Degradation Kinetics

Research on the degradation kinetics of oxytetracycline highlighted α-AOTC as a significant transformation product during hydrolysis. In acidic conditions (pH 3.09), concentrations exceeding 5 µM were observed early in the hydrolysis process. This indicates that environmental factors can influence the stability and efficacy of α-AOTC as an antimicrobial agent .

Comparative Analysis

The following table summarizes key findings related to α-AOTC compared to its metabolites:

| Compound | Regression Equation | Correlation Coefficient (R) | LOD (ng/g) | LOQ (ng/g) |

|---|---|---|---|---|

| 4-epi-Oxytetracycline | Y = 82.77X − 0.71 | 0.9995 | 8 | 26 |

| Oxytetracycline | Y = 121.68X − 4.41 | 0.999 | 12 | 38 |

| α-apo-Oxytetracycline | Y = 238.99X − 1.50 | 0.9984 | 14 | 47 |

| β-apo-Oxytetracycline | Y = 303.81X − 5.24 | 0.998 | 16 | 53 |

This table illustrates the detection limits (LOD) and quantification limits (LOQ) for various tetracycline derivatives, highlighting α-AOTC's analytical profile in comparison to other compounds .

特性

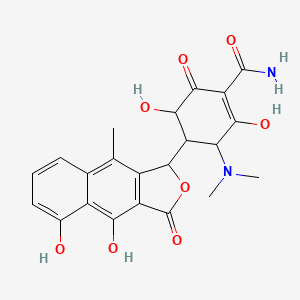

IUPAC Name |

4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKMHDAKULCOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940158 | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2869-27-4, 18695-01-7 | |

| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Is beta-apooxytetracycline a significant degradation product of oxytetracycline during cooking?

A1: Based on the research paper "The effect of cooking on veterinary drug residues in food: 4. Oxytetracycline" [], diode-array analysis of heat-treated OTC solutions showed that beta-apooxytetracycline did not form a significant proportion of the breakdown products. The study focused on analyzing the major degradation products of OTC, and beta-apooxytetracycline wasn't identified as one of them.

Q2: What are the major degradation products of oxytetracycline during cooking?

A2: The research primarily focuses on the overall reduction of OTC during cooking rather than identifying specific degradation products []. While the study rules out 4-epioxytetracycline and alpha-apooxytetracycline as major degradation products, it doesn't provide a comprehensive analysis of all potential byproducts. Further research would be needed to fully characterize the degradation pathway of OTC during cooking.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。